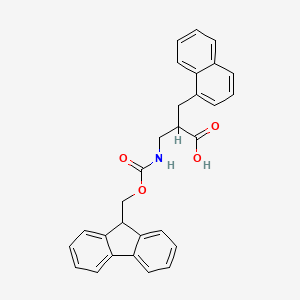

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid” is a complex organic molecule. It likely contains an amino acid backbone protected by an Fmoc (9-fluorenylmethoxycarbonyl) group, which is commonly used in peptide synthesis . The naphthalen-1-ylmethyl moiety suggests the presence of a naphthalene ring, a polycyclic aromatic hydrocarbon .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions involving amines and cyanoacetates . Another method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates .Chemical Reactions Analysis

The compound, due to the presence of the Fmoc group, is likely involved in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino acid to participate in peptide bond formation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with an Fmoc-protected amino acid backbone are solid at room temperature and are soluble in organic solvents .科学的研究の応用

Solid Phase Peptide Synthesis (SPPS)

One of the primary applications of Fmoc-protected amino acids, such as (R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid, is in solid-phase peptide synthesis (SPPS). This method significantly enhances peptide assembly by protecting the amino group, allowing for sequential addition of amino acids in a controlled manner. The Fmoc group is strategically removed under mild basic conditions, which preserves the integrity of the peptide chain throughout the synthesis process. This technique has facilitated the synthesis of complex peptides and proteins, which are critical in the development of therapeutic agents and in the study of biological processes (Funakoshi et al., 1988; Fields & Noble, 2009).

Enantioselective Separation and Determination

The Fmoc group has been utilized in the enantioselective separation and determination of amino acids, showcasing its role in analytical chemistry. For instance, Fmoc-derivatization enhances the detection sensitivity of secondary amino acids, allowing for the precise quantification of trace enantiomeric impurities. This application is crucial in the pharmaceutical industry, where the optical purity of drug components must be meticulously controlled (Żukowski et al., 1992).

Fabrication of Functional Materials

Fmoc-modified amino acids and peptides exhibit remarkable self-assembly properties, making them suitable for creating functional materials. These materials find applications in various fields, including drug delivery, tissue engineering, and the development of nanostructured devices. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a pivotal role in promoting the self-association of these building blocks, leading to the formation of structured materials with unique properties (Tao et al., 2016).

Supramolecular Chemistry

The Fmoc group is instrumental in the study of supramolecular chemistry, particularly in the investigation of peptide-based systems. It facilitates the understanding of molecular interactions and assembly processes, which are foundational in the design of molecular machines and sensors. Through the exploration of Fmoc-peptide amphiphiles, researchers have gained insights into the mechanisms underlying molecular self-assembly and the factors influencing the formation of structured peptide networks (Gila-Vilchez et al., 2021).

作用機序

将来の方向性

特性

IUPAC Name |

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAPMNQVPJSSLIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R,S)-Fmoc-3-amino-2-(naphthalen-1-ylmethyl)-propionic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2996594.png)

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxybenzamide](/img/structure/B2996598.png)

![N-cyclopentyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2996600.png)

![N1-([2,3'-bifuran]-5-ylmethyl)-N2-(2,3-dimethylphenyl)oxalamide](/img/structure/B2996607.png)

![6-Cyclopentyl-2-(2-ethoxyethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2996608.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide](/img/structure/B2996610.png)

![2-(4-Fluorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2996613.png)

![3-Azabicyclo[3.1.1]heptan-1-ylmethanol hydrochloride](/img/structure/B2996616.png)